molecular formula C11H7ClF2N2O B1475209 3-chloro-1-(2,5-difluorobenzyl)pyrazin-2(1H)-one CAS No. 1778771-24-6

3-chloro-1-(2,5-difluorobenzyl)pyrazin-2(1H)-one

Cat. No. B1475209
CAS RN: 1778771-24-6
M. Wt: 256.63 g/mol
InChI Key: HMNHZQJEFVQLFW-UHFFFAOYSA-N
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Description

3-chloro-1-(2,5-difluorobenzyl)pyrazin-2(1H)-one, or 3C1DFP, is a highly versatile compound that has been used in a variety of scientific applications and experiments. It is a synthetic compound that was initially discovered in the early 2000s, and has since been studied extensively due to its unique properties. 3C1DFP is a halogenated pyrazinone that is characterized by a strong electron-withdrawing effect, making it an excellent candidate for a variety of synthetic reactions.

Scientific Research Applications

Synthesis and Characterization

Derivatives of Novel Tricyclic and Tetracyclic Ring Systems : Compounds similar to "3-chloro-1-(2,5-difluorobenzyl)pyrazin-2(1H)-one" have been synthesized as derivatives of novel tricyclic and tetracyclic ring systems. For instance, derivatives of pyrazolo[4',3':5,6]pyrano[2,3-6]pyrazin-4(1H)-one were prepared, showcasing the synthetic versatility and potential for structural diversity within this class of compounds. These syntheses involved reactions of 2-pyrazolin-5-ones with chloro-substituted pyrazinecarbonyl chloride, indicating the relevance of chloro and fluorobenzyl substituents in accessing new heterocyclic frameworks (Eller et al., 2009).

Antibacterial Evaluation : Azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, which share structural similarities with the target compound, were synthesized and evaluated for their antibacterial activities. This highlights the potential of chloro and fluorobenzyl-substituted pyrazinones in medicinal chemistry and drug design (Chopde, Meshram, & Pagadala, 2012).

Potential Applications

Heterocyclic Analogues and Medicinal Chemistry : The synthesis of heterocyclic analogues, such as those derived from reactions involving chloro-substituted compounds, underscores the significance of these entities in the development of novel therapeutic agents. The variations in substituents enable the exploration of biological activity and pharmacological potential, as seen in studies where antibacterial activities were assessed (Eller, Wimmer, Haring, & Holzer, 2006).

Electrochemical Properties and Sustainable Synthesis : Research into the electrochemical properties of fluorinated hydrazino-pyrazoles, which are structurally related to the compound , suggests applications in green chemistry and the development of environmentally friendly synthesis methods. This line of inquiry opens up new avenues for the synthesis and application of such compounds in various fields, including materials science and sustainable chemistry (Costea, Fafilek, & Kronberger, 2014).

Crystal Structures and Adsorption Properties : The study of crystal structures and CO₂ adsorption properties of coordination polymers incorporating pyrazine units offers insight into the potential of "this compound" derivatives in materials science, particularly in the development of new adsorbent materials and sensors (Takahashi et al., 2014).

properties

IUPAC Name

3-chloro-1-[(2,5-difluorophenyl)methyl]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2O/c12-10-11(17)16(4-3-15-10)6-7-5-8(13)1-2-9(7)14/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNHZQJEFVQLFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=CN=C(C2=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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